Thiangazole
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Overview
Description
Thiangazole is a natural product found in Polyangium with data available.
Scientific Research Applications
Antimicrobial and Antitumor Activity
Thiazole and bisthiazole derivatives have been studied extensively due to their diverse pharmacological activity. They are integral parts of many clinically approved molecules because of their range of biological activities such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects. The significance of thiazole in medicinal chemistry is profound, leading to the synthesis of numerous biologically active derivatives. These compounds demonstrate promising antibacterial, antifungal, antiprotozoal, and antitumor activities, making them an essential focus for drug discovery research (Borcea et al., 2021).
Biologically Active Scaffold
Thiazole is known as a pharmacophore nucleus due to its vast array of pharmaceutical applications. Derivatives of thiazole display a wide range of biological activities, including but not limited to antioxidant, analgesic, and antimicrobial properties. It is noteworthy that more than 18 FDA-approved drugs contain the thiazole scaffold, along with numerous experimental drugs, underlining its importance in drug development (Petrou et al., 2021).
Thiazole in Medicinal Chemistry Research
The versatility of thiazole compounds in medicinal chemistry is well-documented. They are crucial in the structure of many currently available therapeutics, and their derivatives are endowed with a myriad of biological activities such as antiviral, anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory activities. Recent advances in synthesis techniques and molecular interactions between thiazole compounds and drug targets/enzymes have led to the discovery of new drug molecules with novel modes of action. This resurgence in interest is marked by a significant number of scientific articles and patents, especially focusing on anti-infective and anticancer potentials (Sharma et al., 2019).
Properties
CAS No. |
138667-71-7 |
---|---|
Molecular Formula |
C26H29N5O2S3 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
N,5-dimethyl-2-[(4R)-4-methyl-2-[(4S)-4-methyl-2-[(4S)-4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C26H29N5O2S3/c1-16-19(20(32)27-5)28-21(33-16)24(2)13-35-23(30-24)26(4)15-36-22(31-26)25(3)14-34-18(29-25)12-11-17-9-7-6-8-10-17/h6-12H,13-15H2,1-5H3,(H,27,32)/b12-11+/t24-,25-,26-/m0/s1 |
InChI Key |
IPNBHSCJCMEBFX-WMXIMKIMSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@]2(CSC(=N2)[C@@]3(CSC(=N3)[C@@]4(CSC(=N4)/C=C/C5=CC=CC=C5)C)C)C)C(=O)NC |
SMILES |
CC1=C(N=C(O1)C2(CSC(=N2)C3(CSC(=N3)C4(CSC(=N4)C=CC5=CC=CC=C5)C)C)C)C(=O)NC |
Canonical SMILES |
CC1=C(N=C(O1)C2(CSC(=N2)C3(CSC(=N3)C4(CSC(=N4)C=CC5=CC=CC=C5)C)C)C)C(=O)NC |
Synonyms |
thiangazole thiangazole, (4R-(2(2'(2''(E),4''S*),4'S*),4R*))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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